

Application Notes and Protocols for the Analytical Detection of 6-Hydroxydodecanedioyl-CoA

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Compound of Interest

Compound Name: 6-Hydroxydodecanedioyl-CoA

Cat. No.: B15552821

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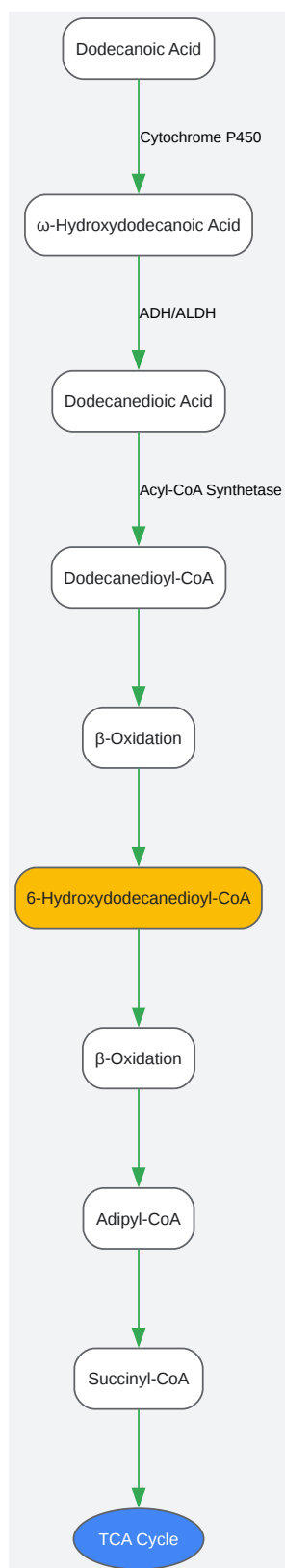
For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanedioyl-CoA is a long-chain acyl-CoA thioester that is an intermediate in the omega-oxidation of dodecanoic acid. The detection and quantification of this metabolite are crucial for studying fatty acid metabolism, particularly in the context of metabolic disorders and drug development. This document provides detailed application notes and protocols for the analytical detection of **6-Hydroxydodecanedioyl-CoA**, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose.

Signaling Pathway

The metabolic pathway involving **6-Hydroxydodecanedioyl-CoA** originates from the omega-oxidation of dodecanoic acid, a medium-chain fatty acid. This pathway is an alternative to beta-oxidation and becomes significant when beta-oxidation is impaired. The key steps leading to and from **6-Hydroxydodecanedioyl-CoA** are outlined in the diagram below.

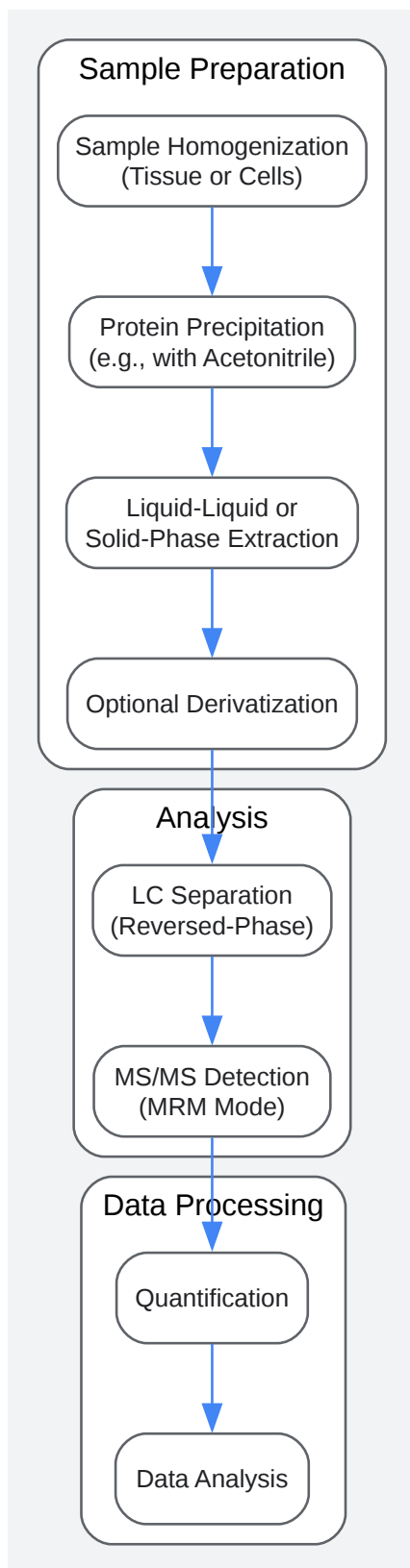


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Caption: Metabolic pathway of **6-Hydroxydodecanedioyl-CoA**.

Experimental Workflow

The general workflow for the analysis of **6-Hydroxydodecanedioyl-CoA** from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.



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Caption: Experimental workflow for **6-Hydroxydodecanedioyl-CoA** analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS-based detection of long-chain hydroxy-dicarboxylic acyl-CoAs. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter	Value	Reference
Limit of Detection (LOD)	1 - 10 fmol	[1]
Limit of Quantification (LOQ)	5 - 50 fmol	[1]
Linearity (R^2)	>0.99	[2]
Precision (RSD%)	< 15%	[1]
Accuracy/Recovery	85 - 115%	[3]

Experimental Protocols

Protocol 1: Sample Preparation from Tissues or Cells

This protocol outlines the extraction of acyl-CoAs from biological matrices.

Materials:

- Ice-cold Phosphate-Buffered Saline (PBS)
- Acetonitrile
- Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA)
- Centrifuge
- Homogenizer

Procedure:

- **Harvesting:** For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge. For tissues, flash-freeze in liquid nitrogen and grind to a fine powder.
- **Homogenization:** Homogenize the cell pellet or tissue powder in a suitable buffer containing an internal standard.
- **Protein Precipitation:** Add ice-cold acetonitrile to the homogenate to precipitate proteins.^[4]
- **Centrifugation:** Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
- **Extraction:** Collect the supernatant containing the acyl-CoAs. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.
- **Drying and Reconstitution:** Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes the chromatographic separation and mass spectrometric detection of **6-Hydroxydodecanedioyl-CoA**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters:

- **Column:** C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- **Mobile Phase A:** 0.1% Formic Acid in Water
- **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile

- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute the analyte.
- Flow Rate: 0.2 - 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 - 10 µL

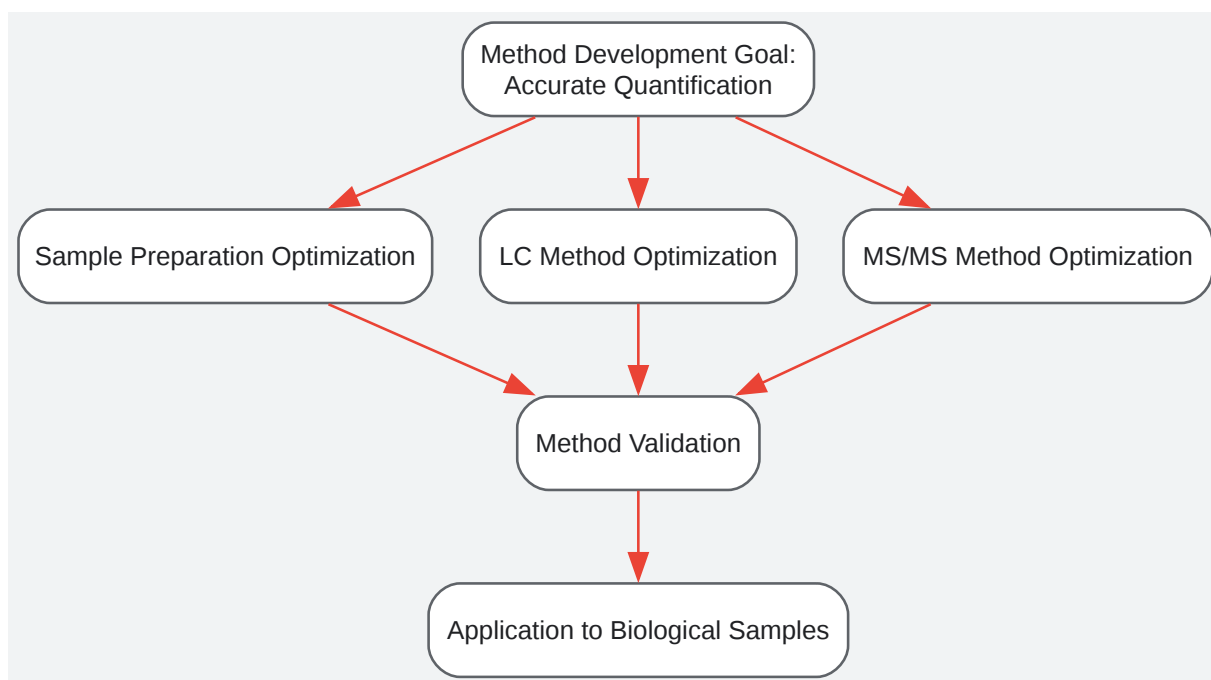
MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion (Q1): The theoretical m/z of the protonated molecule $[M+H]^+$ of **6-Hydroxydodecanedioyl-CoA**.
- Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID) of the precursor ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.
- Collision Energy: Optimized for the specific transition of the analyte.

Note on Derivatization: For enhanced sensitivity, especially for dicarboxylic acids, derivatization can be employed. This chemical modification can improve chromatographic behavior and ionization efficiency. However, this adds a step to the sample preparation and needs to be carefully validated.

Logical Relationships in Method Development

The development of a robust analytical method requires a logical progression of optimization and validation steps.



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Caption: Logical steps in analytical method development.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the detection and quantification of **6-Hydroxydodecanedioyl-CoA** using LC-MS/MS. The high sensitivity and specificity of this technique make it well-suited for studying the role of this metabolite in various biological processes and disease states. Proper method development and validation are critical to ensure accurate and reliable results.

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